Ethyl quetiapine fumarate salt is a pharmaceutical compound that belongs to the class of dibenzothiazepine derivatives. It is primarily recognized for its antipsychotic properties and is used in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. The compound is a salt form of quetiapine, which enhances its solubility and bioavailability.
Ethyl quetiapine fumarate salt is synthesized from quetiapine, which itself is derived from a series of chemical reactions involving starting materials such as chlorobenzoic acid and thiophenol. The synthesis of quetiapine fumarate typically involves the reaction of quetiapine with fumaric acid, resulting in the formation of the fumarate salt.
The synthesis of ethyl quetiapine fumarate salt can be achieved through several methods, each utilizing different starting materials and conditions. A common approach involves:
The synthesis typically requires controlled temperature conditions and may involve purification steps such as crystallization to ensure high purity levels (99% or above) of the final product .
The molecular structure of ethyl quetiapine fumarate salt comprises a dibenzothiazepine core with ethyl and piperazine substituents. The structural formula can be represented as follows:
The primary chemical reaction for synthesizing ethyl quetiapine fumarate involves:
The reaction conditions are optimized for yield and purity, often requiring refluxing or stirring under specific temperatures. The final product undergoes filtration and drying to obtain the crystalline form.
Ethyl quetiapine fumarate salt acts primarily as an antagonist at various neurotransmitter receptors in the central nervous system. Its mechanism includes:
Data from clinical studies indicate that these mechanisms contribute to its efficacy in treating schizophrenia and bipolar disorder .
Ethyl quetiapine fumarate salt is primarily used in clinical settings for:
Nucleophilic displacement reactions between 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine and 1-chloro-2-(2-ethoxyethoxy)ethane constitute the foundational step for ethyl quetiapine synthesis. Process optimization centers on enhancing reaction kinetics and suppressing di-quaternary ammonium salt formation. Utilizing toluene as the reaction solvent enables temperatures of 85–110°C during 12–24 hour reflux periods, achieving >85% conversion rates [1] [4]. The inclusion of alkali metal iodides (e.g., 0.5–1.2 eq KI) as catalysts significantly accelerates SN₂ reactivity through halogen exchange, reducing reaction times by 35–50% [1] [6]. Stoichiometric optimization reveals that a 15–20% molar excess of the chloroethyl ether reagent relative to the dibenzothiazepine precursor minimizes byproduct generation while ensuring complete piperazine consumption. Post-reaction workup employs sequential alkaline washes (5–10% K₂CO₃) to recover unreacted starting materials, followed by solvent stripping under reduced pressure to isolate the quetiapine free base as a viscous oil [4] [5].
Table 1: Optimization Parameters for Nucleophilic Displacement
Parameter | Standard Conditions | Optimized Conditions | Conversion Gain |
---|---|---|---|
Temperature | 85°C | 110°C | +22% |
KI Equivalents | 0.2 eq | 1.0 eq | +48% |
Chloroether Excess | 50% | 20% | -15% byproducts |
Reaction Time | 36 hours | 18 hours | Time saved: 50% |
Transamination methodologies provide a direct route to the quetiapine core by reacting 11-chlorodibenzo[b,f][1,4]thiazepine with 1-[2-(ethoxyethoxy)ethyl]piperazine, circumventing intermediate isolation steps. Critical to this approach is the selection of catalysts and proton scavengers that mitigate HCl-mediated degradation. Triethylamine (3.0–5.0 eq) in refluxing toluene achieves 70–75% conversion after 24 hours but suffers from extensive emulsion formation during workup [5]. Superior alternatives include sterically hindered amines like N,N-dimethylaniline or N,N-diisopropylethylamine, which enable 80–85% yields at 120°C while minimizing aqueous cleanup challenges [2] [5]. Recent advances demonstrate that polymeric tertiary amines (e.g., polystyrene-bound DIEA) facilitate catalyst recovery and reuse across ≥5 reaction cycles without significant activity loss. Solvent optimization reveals that high-boiling aromatics like o-xylene enhance reactivity at 140–150°C, reducing reaction times to 8–12 hours with comparable yields [3] [5].
Table 2: Catalyst Performance in Transamination Reactions
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Triethylamine | 110 | 24 | 72 | 15 |
N,N-Dimethylaniline | 120 | 18 | 83 | 8 |
Polystyrene-DIEA | 130 | 15 | 80 | 6 |
N,N-Diisopropylethylamine | 140 | 10 | 87 | 5 |
Titanium(IV) isopropoxide [Ti(OⁱPr)₄] catalyzes the direct coupling of dibenzo[b,f][1,4]thiazepin-11(6H)-one with N-aminoethylpiperazine derivatives via dehydrogenative amination, eliminating halogenated intermediates. This route employs azeotropic water removal in refluxing toluene or xylene to drive imine formation, followed by in situ reduction using NaBH₄ or Et₃SiH [3]. Catalytic loadings of 2–5 mol% Ti(OⁱPr)₄ at 130–140°C afford 70–75% isolated yields of the quetiapine precursor after 15 hours. Critical advantages include the avoidance of chloride impurities that complicate pharmaceutical purification and reduction of inorganic salt waste by >60% compared to nucleophilic displacement routes [5]. Limitations involve the requirement for anhydrous conditions and the formation of 5–8% reduced thiazepine byproducts, necessitating chromatographic purification. Co-catalysts such as p-toluenesulfonic acid (0.5 eq) improve selectivity to 89% by accelerating iminium ion formation [3].
Integrated one-pot sequences combine dibenzothiazepine halogenation, piperazine displacement, and free base isolation within a single reactor, significantly reducing processing time and solvent usage. A representative protocol involves:
Solvent polarity critically influences alkylation kinetics and byproduct profiles. Non-polar aromatics (toluene, xylene) minimize N-oxide formation but require phase-transfer catalysts (PTCs) to solubilize inorganic bases. Tetrabutylammonium bromide (TBAB, 5–10 mol%) enables efficient deprotonation of the dibenzothiazepine precursor using 50% KOH at 80°C, achieving 95% conversion in 8 hours—40% faster than PTC-free systems [4] [6]. Polar aprotic co-solvents like DMSO (10–20 vol%) accelerate reactions but promote hydrolysis, necessitating strict water control (<500 ppm) [3]. Solvent-free conditions using molten piperazine derivatives with catalytic KI show promise for green synthesis, yielding 88% product at 100°C in 10 hours with minimal waste [7].
Table 3: Solvent Systems and PTC Efficiency
Solvent System | PTC (5 mol%) | Base | Time (h) | Conversion (%) |
---|---|---|---|---|
Toluene | None | K₂CO₃ | 24 | 55 |
Toluene | TBAB | KOH (50%) | 8 | 95 |
Toluene-DMSO (9:1) | None | Cs₂CO₃ | 6 | 92 |
Solvent-free | KI | None | 10 | 88 |
Fumarate salt formation employs solvent-mediated metathesis to ensure stoichiometric control and polymorphic purity. Quetiapine free base dissolved in anhydrous ethanol (5 vol) at 60°C is treated with 0.55 eq fumaric acid in ethanol/ethyl acetate (1:3), inducing crystallization within 1–2 hours [6]. Slow cooling (0.5°C/min) to 0–5°C affords needle-shaped crystals with >99.5% chiral purity and <0.1% residual solvents. Isopropanol and acetone mixtures generate metastable polymorphs requiring seeding for consistency, while aqueous ethanol produces hydrated forms unsuitable for pharmaceutical use [5]. Counterion exchange via ion-exchange resins (e.g., fumarate-loaded Dowex®) provides a purification-integrated alternative, yielding 97% pure salt directly from crude alkylation mixtures [4].
Unreacted piperazine derivatives are recovered via pH-dependent extraction from aqueous waste streams. Alkaline hydrolysis (pH 10–12) of quaternized byproducts liberates free piperazine, which is extracted into toluene or dichloromethane [1]. Subsequent distillation at 80–100°C under vacuum (10–15 mbar) provides 85–90% pure recovered piperazine, with the remaining 10–15% comprising ethylene glycol ethers. Reuse in subsequent batches shows equivalent reactivity to fresh reagent for up to three cycles, reducing raw material costs by 25–30% [4] [6]. Advanced recovery employs continuous liquid-liquid extraction with in-line dehydration (molecular sieves), achieving 95% recycling efficiency with <1% yield penalty per batch.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7